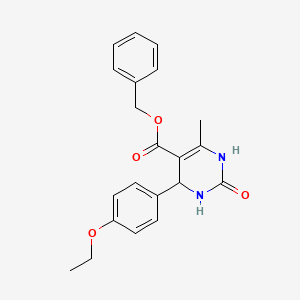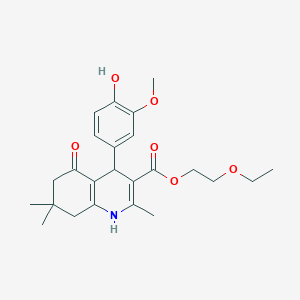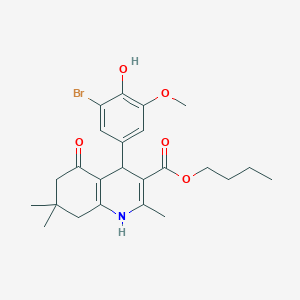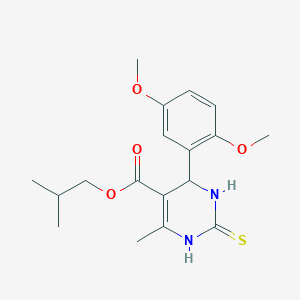![molecular formula C17H17BrN2O3S B11701249 Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-66-9](/img/structure/B11701249.png)
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry . This compound, characterized by its unique structure, has garnered interest for its potential use in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization with thiourea . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiazolidines.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted thiazolopyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its inhibitory activity against tumor cell replication.
Neuroprotection: Studies have shown its potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in developing new antibiotics.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits key enzymes involved in cell replication and inflammation, such as tyrosinase and cyclooxygenase (COX) enzymes.
Modulation of Signaling Pathways: It affects signaling pathways related to apoptosis and inflammation, including the NF-kB pathway.
Binding to Receptors: The compound binds to specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the thiazolopyrimidine family:
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with an ethyl ester group.
Methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Differing in the substitution pattern on the thiazolopyrimidine ring.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]-2′,6′′-dicarboxylate: A more complex structure with additional fused rings.
Propriétés
Numéro CAS |
617696-66-9 |
|---|---|
Formule moléculaire |
C17H17BrN2O3S |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
Clé InChI |
PIZRPDPHLKSFFY-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11701169.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)

![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)

![Ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701199.png)
![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11701206.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11701219.png)

![3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701241.png)
![2-{(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701243.png)
